4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-methoxy-2-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-14-10-15(2)13-23(12-14)31(28,29)18-7-4-16(5-8-18)21(25)22-19-9-6-17(30-3)11-20(19)24(26)27/h4-9,11,14-15H,10,12-13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEFIFMWXAJBRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide is a synthetic compound belonging to the class of sulfonyl benzamides. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a piperidine moiety, a sulfonyl group, and a benzamide core. The presence of methoxy and nitro substituents may enhance the compound's biological activity by improving its binding affinity to various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O6S |
| Molecular Weight | 425.51 g/mol |
| XLogP3-AA | 4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The sulfonyl group is known to form strong interactions with protein active sites, potentially leading to the inhibition or activation of specific biochemical pathways. The benzamide moiety may further enhance the binding affinity due to its structural characteristics.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies on N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects against viruses such as HIV and Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication .
In vitro studies evaluating the anti-HBV activity of related compounds revealed significant inhibitory effects on HBV replication:
| Compound | IC50 (µM) | SI (Selectivity Index) |
|---|---|---|
| IMB-0523 | 1.99 | 58 |
| Lamivudine (3TC) | 7.37 | >440 |
These results suggest that modifications to the benzamide structure can lead to enhanced antiviral efficacy.
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes involved in metabolic disorders. Similar compounds have been shown to modulate the activity of enzymes such as 11 β-hydroxysteroid dehydrogenase type 1, which plays a role in obesity and diabetes management.
Case Studies
- Study on Antiviral Effects : A study conducted on N-phenylbenzamide derivatives demonstrated that these compounds could inhibit HBV replication effectively. The mechanism was linked to increased levels of A3G within cells, which directly impacts HBV core protein and nucleocapsid packaging .
- Enzyme Interaction Studies : Research involving enzyme inhibition has indicated that sulfonamide derivatives can serve as effective probes in studying enzyme interactions, potentially leading to new therapeutic strategies for metabolic disorders.
Q & A
Q. Table 1: Representative Reaction Conditions from Analogous Syntheses
| Step | Temperature (°C) | Time (h) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| Sulfonylation | 80–100 | 6–8 | DMF | Pyridine | 65–75 |
| Amidation | 25–40 | 12–24 | DCM | EDC/HOBt | 70–85 |
| Final Purification | – | – | Ethyl Acetate | Silica Gel | >95% purity |
Basic: Which analytical techniques are most reliable for confirming the molecular structure of this compound?
Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirms the sulfonyl and methoxy groups .
- 2D NMR (COSY, HSQC) resolves overlapping signals and assigns connectivity .
- Mass Spectrometry (HRMS/ESI-MS) : Validates the molecular ion peak (e.g., m/z 424.53 for [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, bond lengths, and angles, particularly for the sulfonamide and piperidine moieties .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Answer:
Contradictions in bioactivity (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from:
- Experimental Variability : Differences in assay conditions (e.g., pH, buffer composition) or cell lines. Validate using standardized protocols (e.g., NIH/NCATS guidelines) .
- Structural Analogues : Compare activity with structurally related compounds (e.g., replacing 3,5-dimethylpiperidine with 4-methylpiperidine) to identify critical pharmacophores .
- Solubility/Purity : Ensure compounds are ≥95% pure (HPLC) and dissolved in DMSO with concentrations verified via UV-Vis .
Q. Methodological Workflow :
Reproduce assays under identical conditions.
Perform dose-response curves (3–5 independent replicates).
Use molecular docking to assess target binding consistency (e.g., AutoDock Vina) .
Advanced: What computational strategies predict the binding affinity of this compound to biological targets?
Answer:
- Molecular Docking : Screen against targets (e.g., kinases, GPCRs) using software like Schrödinger Suite or AutoDock. Focus on sulfonamide interactions with catalytic lysines .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns) to assess stability of hydrogen bonds with the nitro group and sulfonyl oxygen .
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond acceptors/donors to predict activity .
Q. Validation :
- Compare computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Answer:
Key Modifications :
- Piperidine Substituents : Replace 3,5-dimethyl groups with bulkier (e.g., cyclohexyl) or polar (e.g., hydroxyl) groups to probe steric/electronic effects .
- Nitro/Methoxy Groups : Introduce electron-withdrawing (e.g., cyano) or electron-donating (e.g., amino) groups on the benzamide ring .
Q. Experimental Design :
Synthesize 10–15 analogues with systematic substitutions.
Test in vitro activity (e.g., enzyme inhibition, cell viability assays).
Perform ADMET profiling (e.g., microsomal stability, Caco-2 permeability) .
Q. Data Analysis :
- Use PCA (Principal Component Analysis) to correlate structural features with bioactivity .
Advanced: What strategies mitigate instability of the nitro group under physiological conditions?
Answer:
- Prodrug Design : Mask the nitro group as a nitroreductase-sensitive prodrug (e.g., nitro → amine via enzymatic reduction) .
- Formulation Optimization : Use lyophilized powders or cyclodextrin complexes to enhance aqueous stability .
- pH Control : Buffer solutions (pH 6.5–7.4) minimize nitro group degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
